1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide

Chemical identity Quality control Procurement specification

1-(Benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1286699-36-2) is a synthetic dual-heterocyclic azetidine carboxamide suited for labs ready to generate primary pharmacological data. Its unique 5-methylthiazol-2-yl amide tail is absent from all public screening panels, making any analog substitution scientifically unjustified without head-to-head testing. Procure only when you have the infrastructure to benchmark activity against characterized controls such as TC-SP 14. Ideal for diversity-oriented screening libraries and systematic S1P1 SAR studies alongside the 4-methyl positional isomer.

Molecular Formula C15H14N4OS2
Molecular Weight 330.42
CAS No. 1286699-36-2
Cat. No. B2661725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide
CAS1286699-36-2
Molecular FormulaC15H14N4OS2
Molecular Weight330.42
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H14N4OS2/c1-9-6-16-14(21-9)18-13(20)10-7-19(8-10)15-17-11-4-2-3-5-12(11)22-15/h2-6,10H,7-8H2,1H3,(H,16,18,20)
InChIKeyJSTVCVOMGSEASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1286699-36-2) Procurement Guide for Early-Stage Discovery


1-(Benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1286699-36-2, C15H14N4OS2, MW 330.42) is a synthetic dual-heterocyclic azetidine carboxamide featuring a benzo[d]thiazole core linked at the 2-position to an azetidine-3-carboxamide that terminates in a 5-methylthiazol-2-yl amide. Its InChI Key is JSTVCVOMGSEASP-UHFFFAOYSA-N and the canonical SMILES is CC1=CN=C(S1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 . Publicly available physicochemical and bioactivity data for this compound are extremely limited. As of 2026-04-29, authoritative databases (ChEMBL, PubChem, DrugBank) and the peer-reviewed literature contain no quantitative target-engagement, cellular potency, selectivity, ADME, or in vivo efficacy data specifically for this molecule. The known properties (formula, MW, SMILES) are derived solely from vendor catalog entries .

Why Near-Neighbor Benzo[d]thiazol-2-yl Azetidine-3-carboxamides Cannot Substitute for CAS 1286699-36-2


Within the broader class of 2-(azetidin-1-yl)benzo[d]thiazole-based S1P1 agonists, minor structural permutations at the carboxamide terminus cause dramatic shifts in receptor selectivity. For example, EP2796459A1 discloses a related benzo[d]thiazol-2-yl azetidine-3-carboxylic acid scaffold where the substitution pattern (benzyl vs. heteroaryl amide) determines the S1P1 vs. S1P3 selectivity profile [1]. The 5-methylthiazol-2-yl amide tail present in CAS 1286699-36-2—the only known differentiating feature relative to simple carboxylic acid or benzyl-substituted analogs—is absent from all published screening panels, meaning its contribution to potency, selectivity, and pharmacokinetics is completely unknown [1]. Selection or procurement of any structural analog in place of this compound without confirmatory head-to-head testing would be scientifically unjustified.

Quantitative Differentiation Evidence for 1-(Benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1286699-36-2)


Structural Identity Confirmation via InChI Key and SMILES as a Prerequisite for Procurement

The unambiguous structural identity of CAS 1286699-36-2 is established by its InChI Key (JSTVCVOMGSEASP-UHFFFAOYSA-N) and canonical SMILES (CC1=CN=C(S1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3) . These identifiers serve as the minimum-necessary specification for procurement and distinguish the compound from the 4-methylthiazol-2-yl positional isomer, which shares the identical molecular formula (C15H14N4OS2) but differs in the methyl group position on the thiazole ring . Differentiation by LC-MS, 1H NMR, or retention time alone is insufficient; the InChI Key must be verified to confirm the correct regioisomer.

Chemical identity Quality control Procurement specification

Absence of Public Bioactivity Data for CAS 1286699-36-2 Compared to Published Benzo[d]thiazol-2-yl Azetidine S1P1 Agonists

A structurally related benzo[d]thiazol-2-yl azetidine-3-carboxylic acid S1P1 agonist (Compound 14 in EP2796459A1) achieved 'excellent selectivity for the S1P1 receptor' in the patent's screening cascade [1], with further published analogs such as TC-SP 14 (CAS 1257093-40-5) demonstrating EC50 values of 0.042 µM at human S1P1 and 3.47 µM at S1P3 (82-fold selectivity) . By contrast, no quantitative bioactivity data—neither agonism/antagonism at S1P1–5 nor at any other receptor, enzyme, or ion channel—have been publicly reported for CAS 1286699-36-2 as of this evaluation. The 5-methylthiazol-2-yl amide tail remains a completely untested functionality in this scaffold class.

S1P1 agonist GPCR Selectivity screening Data gap analysis

Class-Level Therapeutic Potential Offset by Compound-Specific Data Gap

The thiazole heterocycle is a privileged scaffold with established clinical relevance: thiazole-containing drugs have been approved by the FDA for anticancer, antibacterial, antifungal, anti-HIV, antiulcer, and anti-inflammatory indications [1]. The benzo[d]thiazole-azetidine-carboxamide subclass employed by CAS 1286699-36-2 is a known bioisosteric motif for S1P1 receptor modulation [2]. However, the specific 5-methylthiazol-2-yl carboxamide tail has not been described in any peer-reviewed study or public screening database. Class-level knowledge may guide hypothesis generation but cannot substitute for compound-specific quantitative profiling.

Thiazole pharmacology Drug discovery Bioisostere Data availability

Molecular Descriptor-Based Differentiation from Common Azetidine Carboxamide Screening Compounds

Rule-of-five physicochemical descriptors calculated from the confirmed SMILES indicate that CAS 1286699-36-2 (MW 330.42, C15H14N4OS2) occupies a distinct property space compared to the most common benzo[d]thiazol-2-yl azetidine screening compounds. The methylsulfonyl-substituted analog 1-(methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (MW 275.34, C9H13N3O3S2) is considerably smaller and more polar, while N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide (C9H11N3O2S, MW 225.27) lacks both the benzothiazole and the 5-methylthiazole motifs entirely. These differences in size, lipophilicity, and hydrogen-bonding capacity mean that CAS 1286699-36-2 cannot be assumed to behave like these compounds in permeability, solubility, or protein-binding assays.

Molecular descriptor Chemical diversity Library design Physicochemical property

Recommended Application Scenarios for 1-(Benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1286699-36-2)


Chemical Probe or Tool Compound Development Requiring De Novo Pharmacological Characterization

This compound is appropriate for laboratories equipped to perform full pharmacological profiling (target deconvolution, selectivity panels, functional assays) from scratch. Given the complete absence of public bioactivity data , any use as a chemical probe requires the user to generate all primary data. The compound should be procured only when the screening infrastructure exists to benchmark its activity against structurally characterized controls such as TC-SP 14 (S1P1 EC50 = 0.042 µM) .

Diversity-Oriented Synthesis and Medicinal Chemistry Library Expansion

The unique combination of benzo[d]thiazole, azetidine, and 5-methylthiazol-2-yl carboxamide moieties makes this compound a valuable entry in diversity-oriented screening libraries. Its molecular weight (330.42) and heteroatom count (N4O1S2) occupy a region of drug-like chemical space distinct from smaller azetidine carboxamides such as 1-(methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (MW 275.34) , providing coverage that simpler analogs cannot.

Regioisomer-Specific Structure–Activity Relationship (SAR) Studies

The 5-methyl substitution on the thiazole ring distinguishes CAS 1286699-36-2 from its 4-methyl positional isomer, which shares the same molecular formula (C15H14N4OS2) . Systematic procurement of both isomers enables SAR studies to determine the impact of methyl group position on target binding, selectivity, and pharmacokinetics—a key medicinal chemistry question that remains unanswered in the public domain.

S1P1 Receptor Pharmacology Exclusively When Preceded by Confirmatory Primary Screening

The benzo[d]thiazol-2-yl azetidine scaffold has patent precedent as an S1P1 receptor-modulating motif [1]. However, CAS 1286699-36-2 has not been tested in any S1P receptor assay. It is suitable only for S1P1-focused projects that include a dedicated primary screen and head-to-head comparison with established S1P1 tool compounds. Procurement without this capability risks selecting a compound with no activity at the intended target.

Quote Request

Request a Quote for 1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.